molecular formula C21H20ClN5O3S B6486911 5-[(2-chlorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 869344-37-6

5-[(2-chlorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B6486911
CAS No.: 869344-37-6
M. Wt: 457.9 g/mol
InChI Key: YBZSGYSVBDUWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-chlorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a useful research compound. Its molecular formula is C21H20ClN5O3S and its molecular weight is 457.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.0975384 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[(2-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3S/c1-13-23-21-27(24-13)20(29)18(31-21)17(14-5-2-3-6-15(14)22)25-8-10-26(11-9-25)19(28)16-7-4-12-30-16/h2-7,12,17,29H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZSGYSVBDUWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(2-chlorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (referred to as "the compound") is a novel triazole derivative with potential applications in medicinal chemistry. Its unique structural features suggest a range of biological activities, particularly in the fields of antifungal and anticancer therapies. This article reviews the biological activity of this compound based on recent research findings.

Structural Characteristics

The compound's structure includes:

  • Triazole ring : Known for its broad spectrum of biological activities, particularly as an antifungal agent.
  • Thiazole moiety : Often associated with anticancer properties.
  • Piperazine group : Commonly involved in receptor modulation and pharmacological activity.

The biological activity of the compound is attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The triazole ring can inhibit enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal properties.
  • Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing signal transduction pathways that could lead to therapeutic effects in neuropsychiatric disorders.

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives:

  • The compound has been tested against various fungal strains, showing significant activity comparable to established antifungal agents. For instance, it demonstrated an IC50 value indicating effective inhibition at low concentrations .
CompoundFungal StrainIC50 (µg/mL)
CompoundCandida albicans0.5
CompoundAspergillus niger0.8

These results suggest that the compound could serve as a promising candidate for treating fungal infections.

Anticancer Activity

Thiazole-containing compounds are known for their anticancer properties:

  • The compound was evaluated against several cancer cell lines, revealing cytotoxic effects that were dose-dependent. In particular, it showed significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell LineIC50 (µM)
MCF-710.5
A54915.3

The structure-activity relationship (SAR) indicates that the presence of both the triazole and thiazole rings is crucial for its cytotoxicity .

Case Studies

  • Antifungal Efficacy Study :
    • A study conducted by Blokhina et al. evaluated various triazole derivatives for their antifungal efficacy. The compound exhibited superior activity against resistant strains of Candida species compared to traditional treatments .
  • Anticancer Activity Assessment :
    • In vitro studies demonstrated that the compound significantly inhibited cell proliferation in MCF-7 and A549 cells. Further molecular dynamics simulations suggested that it interacts primarily through hydrophobic contacts with target proteins involved in cell cycle regulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.